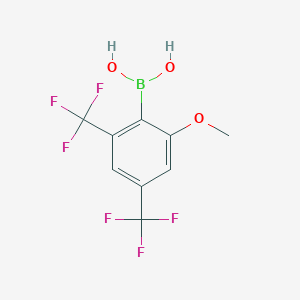

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-4,6-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF6O3/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)10(17)18/h2-3,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKHHQLDEYHIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of a robust and efficient methodology for the synthesis of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. The synthetic strategy is centered around the principle of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. We will explore the mechanistic underpinnings of this approach, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, into the phenyl ring can dramatically alter the physicochemical properties of the resulting molecules.[2][3] Trifluoromethyl groups are known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of bioactive compounds, making them highly sought-after motifs in drug discovery.[2]

The target molecule, 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, is a trifunctional building block offering a unique combination of a nucleophilic methoxy group, two strongly electron-withdrawing trifluoromethyl groups, and a versatile boronic acid moiety. This substitution pattern makes it a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Synthetic Strategy: Directed Ortho-Metalation (DoM)

The most logical and efficient pathway to 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is through a directed ortho-metalation (DoM) strategy.[3][4] DoM is a powerful technique that allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[3][4] The DMG, in this case, the methoxy group, coordinates to an organolithium reagent, bringing the strong base in close proximity to the ortho protons and facilitating their abstraction.[4][5]

The starting material for this synthesis is 1-methoxy-3,5-bis(trifluoromethyl)benzene. The methoxy group will direct the lithiation to the C2 and C6 positions. Due to the symmetry of the starting material, these positions are equivalent. The subsequent reaction of the resulting aryllithium intermediate with an electrophilic boron source, such as a trialkyl borate, will install the boronic acid functionality at the desired position.

Reaction Mechanism

The mechanism of the directed ortho-metalation and subsequent borylation is a two-step process:

-

Directed Lithiation: The Lewis basic oxygen atom of the methoxy group in 1-methoxy-3,5-bis(trifluoromethyl)benzene coordinates to the lithium atom of an alkyllithium reagent (e.g., n-butyllithium). This brings the alkyl anion into close proximity to the ortho-protons, leading to their abstraction and the formation of a stabilized 2-lithio-1-methoxy-3,5-bis(trifluoromethyl)benzene intermediate. The strong electron-withdrawing effect of the two trifluoromethyl groups further increases the acidity of the aromatic protons, facilitating the lithiation process.

-

Borylation: The highly nucleophilic aryllithium intermediate then attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a borate complex which, upon acidic workup, hydrolyzes to yield the final product, 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |

| 1-Methoxy-3,5-bis(trifluoromethyl)benzene | C₉H₆F₆O | 244.13 | 5.00 g | 20.5 mmol | Starting material |

| n-Butyllithium | C₄H₉Li | 64.06 | 9.0 mL | 22.5 mmol | 2.5 M solution in hexanes |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 5.7 mL | 24.6 mmol | Electrophile |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Solvent |

| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | For workup |

| Diethyl Ether | C₄H₁₀O | 74.12 | 150 mL | - | For extraction |

| Brine | NaCl(aq) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Solution: 1-Methoxy-3,5-bis(trifluoromethyl)benzene (5.00 g, 20.5 mmol) is dissolved in anhydrous THF (100 mL) and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (9.0 mL of a 2.5 M solution in hexanes, 22.5 mmol) is added dropwise to the stirred solution at -78 °C over a period of 15 minutes. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (5.7 mL, 24.6 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl (~50 mL) at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid as a white solid.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The directed ortho-metalation of 1-methoxy-3,5-bis(trifluoromethyl)benzene provides a reliable and regioselective route to 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid. This in-depth guide has outlined the theoretical basis for this synthetic strategy and provided a detailed, practical protocol for its implementation in the laboratory. The resulting fluorinated phenylboronic acid is a valuable building block for the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Careful attention to anhydrous conditions and reaction temperatures is crucial for achieving high yields and purity.

References

- Galiano-Roth, A. S., & Collum, D. B. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry, 62(11), 3534–3539.

-

Wikipedia. (2023, October 27). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. The Scripps Research Institute.

- Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group. Harvard University.

-

MySkinRecipes. (n.d.). (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]

Sources

Introduction: A Unique Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is a highly specialized organoboron compound that serves as a critical building block in modern organic synthesis. Identified by its CAS Number 1067228-89-0, this reagent is particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structure is distinguished by a phenyl ring substituted with a boronic acid group, an ortho-methoxy (-OCH₃) group, and two trifluoromethyl (-CF₃) groups at the 4 and 6 positions. This unique combination of functional groups imparts enhanced reactivity and stability, making it an invaluable tool for introducing densely functionalized, electron-deficient aromatic moieties into target molecules.[1][2] The strategic placement of two powerful electron-withdrawing trifluoromethyl groups significantly influences the compound's electronic properties, which is a key determinant of its utility in constructing complex architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid are central to its handling, storage, and application in synthesis.

| Property | Data | Source(s) |

| CAS Number | 1067228-89-0 | [1][4][5] |

| Molecular Formula | C₉H₇BF₆O₃ | [1][5] |

| Molecular Weight | 287.95 g/mol | [1] |

| Appearance | White powder | [4] |

| Purity | Typically ≥97% | [1][5] |

| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [1] |

While specific experimental data on melting point and solubility are not widely published for this exact molecule, analogous compounds such as 4-Methoxy-2-(trifluoromethyl)phenylboronic acid exhibit a melting point in the range of 168-172 °C.[6][7] The presence of two CF₃ groups in the title compound would be expected to influence its crystal lattice energy and, consequently, its melting point.

Spectroscopically, the trifluoromethyl groups are powerful reporters. In ¹⁹F NMR, they would appear as distinct signals, while in ¹³C NMR, the carbons of the CF₃ groups would be characterized by quartets due to the large one-bond C-F coupling constant (¹JC-F), typically around 255 Hz.[8]

Core Reactivity: The Influence of Trifluoromethyl and Methoxy Groups

The synthetic utility of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is dominated by the interplay of its substituents.

-

Enhanced Lewis Acidity : The two trifluoromethyl groups are potent electron-withdrawing groups. Their combined inductive effect significantly lowers the electron density of the aromatic ring and increases the Lewis acidity of the boron center.[2][3] This enhanced acidity is crucial as it facilitates the transmetalation step—the transfer of the aryl group from boron to the palladium catalyst—which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[3] Phenylboronic acids bearing trifluoromethyl groups have been shown to have substantially lower pKa values than unsubstituted phenylboronic acid, accelerating this key process.[3]

-

Reactivity and Stability : The electron-withdrawing nature of the CF₃ groups not only enhances reactivity in cross-coupling but also contributes to the overall stability of the molecule.[1][9] The ortho-methoxy group, while electron-donating through resonance, introduces steric bulk around the boronic acid moiety. This steric hindrance can help prevent undesirable side reactions such as protodeboronation, a common pathway for boronic acid degradation.[3]

The diagram below illustrates the accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical transmetalation step where this boronic acid derivative engages with the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Spotlight: Suzuki-Miyaura Cross-Coupling Protocol

This reagent is primarily used to forge challenging carbon-carbon bonds. Below is a representative, field-proven protocol for its use in a Suzuki-Miyaura coupling reaction. The causality behind each choice of reagent and condition is explained to ensure a self-validating and reproducible workflow.

Objective: To couple 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid with a generic aryl bromide (Ar-Br).

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and a palladium catalyst/ligand system such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand like SPhos (0.06 mmol, 6 mol%).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base (K₂CO₃) is essential for activating the boronic acid to form the more nucleophilic boronate species. The palladium catalyst is the core of the reaction, and the choice of ligand is critical for stabilizing the catalyst and promoting the reaction steps.[3][10]

-

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen or argon backfill three times. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and formation of homocoupling byproducts.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume), via syringe.

-

Causality: A polar, aprotic solvent like dioxane is excellent for dissolving the organic reagents. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is a mandatory step to prevent catalyst oxidation.

-

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

-

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (15 mL).

-

Causality: The aqueous washes remove the inorganic base and boron-containing byproducts.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

As with all laboratory chemicals, 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere.[1] This compound is moisture-sensitive, and improper storage can lead to decomposition.

-

First Aid:

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[11]

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid stands out as a powerful and highly effective reagent for modern organic synthesis. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, enhance its reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl systems. For researchers in drug discovery and materials science, this boronic acid provides a reliable pathway to novel molecules with potentially enhanced biological activity and unique physicochemical properties. Understanding its reactivity, proper handling, and application protocols is key to unlocking its full synthetic potential.

References

- (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid. MySkinRecipes.

- FB-2715 p.

- [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. Smolecule.

- SAFETY D

- SAFETY D

- SAFETY D

- (2-methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid CAS NO.1067228-89-0. Guidechem.

- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid. Sigma-Aldrich.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.

- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid. Chem-Impex.

- 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid 97%. AChemBlock.

- Mastering Cross-Coupling Reactions with Trifluoromethyl

- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

- 1. (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 4. (2-methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid, CasNo.1067228-89-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid 97% | CAS: 1067228-89-0 | AChemBlock [achemblock.com]

- 6. 4-メトキシ-2-(トリフルオロメチル)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. combi-blocks.com [combi-blocks.com]

2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid CAS number

An In-Depth Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid

Introduction

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, identified by the CAS Number 1067228-89-0 , is a specialized organoboron compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a methoxy group and two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring, imparts distinct reactivity and properties. These trifluoromethyl groups enhance both the reactivity and stability of the boronic acid, making it a valuable reagent.[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will delve into the compound's physicochemical properties, its critical role in modern synthetic methodologies, a detailed look at its mechanistic action in the renowned Suzuki-Miyaura cross-coupling reaction, and essential guidelines for its safe handling and storage.

Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a clear understanding of its physical and chemical characteristics. The data for 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is summarized below. Proper storage, typically at 2-8°C under an inert gas, is crucial to maintain its stability and reactivity.[3]

| Property | Value | Source |

| CAS Number | 1067228-89-0 | [1][2] |

| Molecular Formula | C₉H₇BF₆O₃ | [3][4] |

| Molecular Weight | 287.95 g/mol | [3][4] |

| Appearance | White powder | [2] |

| Purity | Typically ≥95-99% | [2][4] |

| Storage | 2-8°C, under inert gas | [3] |

Mechanism of Action: The Suzuki-Miyaura Cross-Coupling

The primary application of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, particularly for creating biaryl compounds which are common skeletons in pharmaceuticals and functional materials.[5][6]

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

-

Oxidative Addition : The cycle begins with a palladium(0) complex, which reacts with an organic halide (R¹-X). The palladium atom inserts itself into the carbon-halide bond, oxidizing from Pd(0) to a Pd(II) state and forming a new complex.[5][8] The reactivity order for the halide is typically I > Br > OTf >> Cl.[6]

-

Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the transfer of the 2-methoxy-4,6-bis(trifluoromethyl)phenyl group to the palladium center, displacing the halide.[5][9]

-

Reductive Elimination : In the final step, the two organic groups (R¹ and the phenyl group from the boronic acid) on the palladium(II) complex are coupled together, forming a new C-C bond. This action simultaneously reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.[5][7][8]

Application in Synthesis: A Practical Protocol

The unique electronic properties conferred by the two trifluoromethyl groups make this boronic acid an excellent coupling partner for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The protocol below provides a representative, generalized procedure for a Suzuki-Miyaura cross-coupling reaction.

Objective: To couple 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., deoxygenated 1,4-dioxane/water mixture, 4:1)

-

Round-bottom flask with stir bar

-

Condenser and rubber septum

-

Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

-

Apparatus Setup:

-

Place a magnetic stir bar into a round-bottom flask and fit it with a condenser.

-

Flame-dry the entire apparatus under a high vacuum and then allow it to cool to room temperature under a positive pressure of an inert gas (e.g., Argon).

-

-

Charging Reagents:

-

Under the inert atmosphere, charge the flask with the aryl bromide (1.0 equiv), 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Briefly evacuate and backfill the flask with argon three times.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

-

Reaction Execution:

-

Add the deoxygenated solvent mixture (e.g., 1,4-dioxane and water) via syringe.

-

Stir the resulting solution at an elevated temperature (e.g., 90-100 °C) for a specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (EtOAc).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield the desired biaryl compound.

-

Safety, Handling, and Storage

As with all laboratory chemicals, 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid requires careful handling to ensure personnel safety. The following guidelines are based on standard safety data sheets for boronic acids.[10][11]

-

Handling:

-

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[12]

-

Store at the recommended temperature of 2-8°C.

-

The compound may be moisture-sensitive; storage under an inert gas like argon is recommended to preserve its integrity.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

-

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

MySkinRecipes. (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid. [Link]

-

Angene Chemical. Safety Data Sheet for (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. [Link]

-

LookChem. (2-methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid CAS NO.1067228-89-0. [Link]

Sources

- 1. 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid | 1067228-89-0 [amp.chemicalbook.com]

- 2. (2-methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid, CasNo.1067228-89-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid [myskinrecipes.com]

- 4. (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid 95% | AChemBlock [achemblock.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. combi-blocks.com [combi-blocks.com]

structure of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid

An In-Depth Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid: Structure, Synthesis, and Application in Cross-Coupling Chemistry

Executive Summary

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is a highly functionalized arylboronic acid that has emerged as a powerful building block in modern synthetic chemistry. Its unique substitution pattern—featuring a sterically influential ortho-methoxy group and two potent electron-withdrawing trifluoromethyl groups—imparts exceptional reactivity and stability, making it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a plausible synthetic route, and its nuanced application in Suzuki-Miyaura cross-coupling reactions. The insights herein are tailored for researchers, medicinal chemists, and materials scientists seeking to leverage this reagent's distinct characteristics in drug discovery and the development of advanced materials.

Molecular Structure and Physicochemical Properties

Structural Analysis

The is defined by a strategic arrangement of functional groups that dictate its chemical behavior. The boronic acid moiety, -B(OH)₂, is the reactive center for palladium-catalyzed cross-coupling reactions. The two trifluoromethyl (-CF₃) groups at positions 4 and 6 are strong electron-withdrawing groups that significantly lower the electron density of the aromatic ring. This electronic deficit enhances the electrophilicity of the associated carbon atom, thereby facilitating the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]

The methoxy group (-OCH₃) at the ortho-position (position 2) introduces two key effects. First, it provides steric bulk adjacent to the boronic acid, which can influence the rotational dynamics (atropisomerism) of the resulting biaryl products.[3] Second, the oxygen's lone pair electrons can engage in chelation with the palladium center during the catalytic cycle, a phenomenon that can stabilize transition states and influence reaction selectivity.[3] This unique combination of steric and electronic features distinguishes it from simpler arylboronic acids.

Caption: Chemical structure of the title compound.

Physicochemical Data

The key properties of this reagent are summarized below, providing essential information for its handling, storage, and use in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 1067228-89-0 | [1][4][5] |

| Molecular Formula | C₉H₇BF₆O₃ | [1][6] |

| Molecular Weight | 287.95 g/mol | [1] |

| Appearance | White powder | [4] |

| Purity | Typically ≥97% | [1][4] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a robust and common method for preparing arylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[7] This approach offers high functional group tolerance and typically proceeds under mild conditions.

Proposed Synthetic Pathway: Miyaura Borylation

A plausible and efficient synthesis starts from the corresponding aryl bromide, 1-bromo-2-methoxy-4,6-bis(trifluoromethyl)benzene . This precursor is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base. The resulting pinacol ester is then hydrolyzed to yield the final boronic acid.

The choice of catalyst is critical. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically demanding and electron-rich phosphine ligand (e.g., SPhos, XPhos) is often employed to facilitate the catalytic cycle, especially for electron-deficient aryl halides.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-bromo-2-methoxy-4,6-bis(trifluoromethyl)benzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration relative to the aryl bromide) via cannula.

-

Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: Dissolve the crude boronate ester in a 10:1 mixture of acetone and water. Add an aqueous acid (e.g., 1N HCl) and stir vigorously at room temperature for 2-4 hours until hydrolysis is complete.

-

Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final white solid.

Reactivity Profile in Suzuki-Miyaura Cross-Coupling

This reagent is primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] Its unique electronic and steric properties provide both advantages and challenges.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X).

-

Transmetalation: The boronic acid (Ar²-B(OH)₂) transfers its organic group to the palladium center, a step facilitated by a base.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the biaryl product and regenerating the Pd(0) catalyst.

The electron-deficient nature of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid accelerates the transmetalation step, often leading to higher reaction efficiency and yields.[2]

Caption: The Suzuki-Miyaura cycle featuring the title boronic acid.

A Critical Side Reaction: Protodeboronation

A significant challenge when working with electron-deficient arylboronic acids is the risk of protodeboronation.[8] This is a competing reaction where the C-B bond is cleaved by a proton source (often water present in the reaction mixture), replacing the boronic acid group with a hydrogen atom. This process is often base-catalyzed and can reduce the yield of the desired cross-coupled product.

Mitigation Strategies:

-

Base Selection: Use of milder bases (e.g., K₃PO₄, Cs₂CO₃) over stronger ones (e.g., NaOH) can suppress this side reaction.

-

Anhydrous Conditions: Minimizing water content in solvents and reagents is crucial.

-

Reaction Time and Temperature: Overly long reaction times or excessive heat can promote decomposition. Careful optimization is required.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] The 2-methoxy-4,6-bis(trifluoromethyl)phenyl moiety serves as a valuable pharmacophore for several reasons:

-

Metabolic Blocking: The trifluoromethyl groups are exceptionally stable and can block sites of metabolism on the aromatic ring.

-

Lipophilicity Modulation: The high lipophilicity of the -CF₃ groups can improve a drug candidate's ability to cross cell membranes.

-

Conformational Control: The steric bulk of the ortho-methoxy group and the adjacent -CF₃ group can lock the biaryl product into a specific conformation (atropisomerism), which can be critical for selective binding to a biological target.

In materials science, this building block is used to synthesize novel polymers and functional materials where the electronic properties conferred by the trifluoromethyl groups are desired for applications in electronics and optics.[1][9]

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is a sophisticated and highly effective reagent for constructing complex organic molecules. Its enhanced reactivity, driven by strong electron-withdrawing groups, makes it a superior choice for challenging Suzuki-Miyaura coupling reactions. While researchers must remain vigilant to the potential for protodeboronation, proper experimental design allows this building block to be a powerful tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features provide a direct route to molecular architectures with controlled electronic, steric, and metabolic properties.

References

-

PubChem. 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid. MySkinRecipes Commercial Listing. [Link]

-

LookChem. (2-methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid CAS NO.1067228-89-0. LookChem Commercial Listing. [Link]

-

Molbase. Preparation of 4-METHOXY-2-(TRIFLUOROMETHYL)PHENYLBORONIC ACID. Molbase. [Link]

-

Silva, F. et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with 2,4,6-Trifluorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Spyrka, K. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry. [Link]

-

PubChemLite. 2-fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid. University of Luxembourg. [Link]

Sources

- 1. (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 5. 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid | 1067228-89-0 [amp.chemicalbook.com]

- 6. (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid 95% | AChemBlock [achemblock.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

Whitepaper: The Discovery and Application of Novel Trifluoromethylated Boronic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering profound enhancements to a compound's metabolic stability, lipophilicity, and binding affinity.[1] Similarly, boronic acids and their derivatives are invaluable building blocks in synthetic chemistry, most notably for their role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[2][3][4] The convergence of these two chemical motifs—trifluoromethylated boronic acids—creates a class of reagents with immense potential for accelerating drug discovery and materials science. This guide provides an in-depth exploration of the synthesis, properties, and application of these powerful chemical tools, grounded in field-proven insights and methodologies.

Part 1: The Strategic Imperative for Trifluoromethylated Boronic Acids

The rationale for pursuing trifluoromethylated boronic acids is rooted in the synergistic benefits of its constituent parts. The CF₃ group, with its high electronegativity and steric bulk, can dramatically alter the physicochemical properties of a parent molecule. It often serves as a bioisostere for groups like chlorine, enhancing membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

Boronic acids, meanwhile, are prized for their versatility and general stability.[3] Their utility in palladium-catalyzed cross-coupling reactions provides a reliable and modular approach to constructing complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[2] The challenge, and the focus of this guide, lies in the efficient and often stereocontrolled synthesis of molecules that contain both of these valuable functionalities.

Part 2: Core Synthetic Methodologies

The discovery of novel trifluoromethylated boronic acids has been propelled by several key synthetic innovations. We will explore the most impactful and mechanistically distinct approaches.

Organocatalytic Homologation: Asymmetric Synthesis of α-CF₃ Allylboronic Acids

One of the most elegant strategies for creating chiral trifluoromethylated boronic acids is through the asymmetric homologation of alkenylboronic acids using trifluoromethyl diazomethane (CF₃CHN₂). This method, pioneered by leaders in the field, leverages an organocatalytic approach to achieve high enantioselectivity.[5][6][7]

Causality Behind the Experimental Design:

The core of this reaction is a 1,2-borotropic migration. The key to achieving asymmetry is the use of a chiral catalyst, typically a BINOL derivative, which forms a chiral boronate ester in situ.[5][8] A critical, non-obvious component of the protocol is the addition of a simple alcohol like ethanol. Alkenylboroxines, the starting material, can react directly with the diazo compound in a racemic (non-selective) background reaction. Ethanol converts the highly reactive boroxine into a less Lewis-acidic alkylboronic ester.[5][6] This unreactive ester then undergoes transesterification with the BINOL catalyst to form the chiral boronate intermediate, which is essential for the enantioselective pathway. This deliberate suppression of the background reaction is a hallmark of a well-designed, self-validating protocol.

Experimental Protocol: Asymmetric Homologation of Alkenylboronic Acid [6][8]

-

Preparation: In a glovebox, add the BINOL catalyst (e.g., (R)-BINOL, 20-30 mol%) to an oven-dried reaction tube.

-

Reagent Addition: Add the alkenylboronic acid (1.0 equiv.), molecular sieves (20 mg per 0.1 mmol), and ethanol (2.0 equiv.).

-

Solvent and Diazo Compound: Dissolve the components in dichloromethane (DCM) and add a stock solution of CF₃-diazomethane (3.0 equiv.) in DCM.

-

Reaction: Seal the tube and stir the reaction mixture at the specified temperature (e.g., 40 °C) for 48-72 hours.

-

Protection/Isolation: After the reaction is complete, add a protecting agent such as 1,8-diaminonaphthalene (DanH) to convert the oxygen-sensitive boronic acid into a stable, isolable Bdan derivative.[5][6]

-

Purification: Purify the resulting boronate derivative by silica gel chromatography.

Visualization: Catalytic Cycle of Asymmetric Homologation

Caption: Organocatalytic cycle for asymmetric homologation.

Copper-Mediated Direct Trifluoromethylation

An alternative and widely applicable strategy involves the direct trifluoromethylation of pre-existing aryl- or heteroarylboronic acids. Copper-mediated and copper-catalyzed methods are particularly prominent, offering mild reaction conditions and broad functional group tolerance.[9][10][11][12]

Causality Behind the Experimental Design:

These reactions typically proceed through an oxidative cross-coupling mechanism. A copper(I) or copper(II) salt is used as a mediator or catalyst. The choice of the trifluoromethylating agent is critical. Reagents range from nucleophilic sources like (trifluoromethyl)trimethylsilane (TMSCF₃) to radical precursors like NaSO₂CF₃ (Langlois' reagent) or electrophilic sources like Togni's reagent.[9][12][13] The base and ligand are chosen to facilitate the transmetalation step between the boronic acid and the copper center and to stabilize the active copper species. The reaction is often run under an air or oxygen atmosphere, as O₂ can serve as the terminal oxidant in the catalytic cycle.

Experimental Protocol: Cu-Mediated Trifluoromethylation with NaSO₂CF₃ [13]

-

Setup: To a vial, add the arylboronic acid (1.0 equiv.), NaSO₂CF₃ (2.0 equiv.), and Cu(OAc)₂ (1.5 equiv.).

-

Solvents: Add a mixture of DMSO and water.

-

Oxidant: Add tert-butyl hydroperoxide (TBHP, 3.0 equiv.).

-

Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for 12-24 hours. The reaction is typically open to the air.

-

Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product via silica gel chromatography.

Data Presentation: Substrate Scope of Cu-Mediated Trifluoromethylation

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 85 |

| 2 | 4-Acetylphenylboronic acid | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | 78 |

| 3 | Thiophen-2-ylboronic acid | 2-(Trifluoromethyl)thiophene | 65 |

| 4 | 4-Cyanophenylboronic acid | 4-(Trifluoromethyl)benzonitrile | 91 |

Yields are representative and compiled from literature data for illustrative purposes.[13]

Part 3: Physicochemical Properties and Stability Considerations

Trifluoromethylated boronic acids are unique reagents that require careful handling. Their properties are heavily influenced by the strong electron-withdrawing nature of the CF₃ group.

-

Acidity: The CF₃ group generally increases the Lewis acidity of the boron center compared to non-fluorinated analogues.[14][15] This enhanced acidity can influence reactivity in cross-coupling reactions but also increases susceptibility to degradation pathways. The pKa of meta- and para-trifluoromethylphenylboronic acids is lower (more acidic) than that of phenylboronic acid, while the ortho isomer is less acidic due to steric effects.[14]

-

Stability and Protodeboronation: A primary challenge in working with many organoboronic acids, particularly electron-deficient or heteroaryl ones, is protodeboronation—the cleavage of the C–B bond by a proton source.[16][17] This is often a competing side reaction in Suzuki-Miyaura couplings, especially under basic conditions at elevated temperatures.[16]

Trustworthiness Through Self-Validating Systems:

To ensure reproducibility and high yields, protocols must account for reagent instability. Key strategies include:

-

Conversion to Boronate Esters: Boronic acids are often converted to more stable and easier-to-handle pinacol or neopentylglycol esters. These are less prone to dehydration (forming boroxines) and protodeboronation.[18]

-

Use of Potassium Trifluoroborate Salts (R-BF₃K): These salts are typically crystalline solids that are indefinitely stable to air and moisture, making them excellent reagents for storage and use in cross-coupling reactions.[2][19]

-

Careful Purification: α-Trifluoromethylated organoborons can be prone to oxidation during silica gel chromatography.[18] In some cases, exposure to air alone can convert the desired boronate into the corresponding alcohol, diminishing its synthetic utility.[18] This necessitates rapid purification or the use of the crude material directly in subsequent steps.

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The premier application for trifluoromethylated boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the construction of CF₃-substituted biaryl and heterobiaryl scaffolds.[16][20]

Causality Behind the Experimental Design:

A successful Suzuki-Miyaura coupling depends on the careful orchestration of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like electron-deficient trifluoromethylated boronic acids, the transmetalation step is often rate-limiting. The choice of base is critical; it must be strong enough to activate the boronic acid (forming a boronate species) but not so harsh as to cause significant protodeboronation.[21] Common choices include K₂CO₃, K₃PO₄, or organic bases.[16] The palladium catalyst and ligand system must also be chosen to favor the desired reaction pathway over decomposition.

Experimental Protocol: Suzuki-Miyaura Coupling of a CF₃-Pyridylboronic Acid [16]

-

Inert Atmosphere: Add the CF₃-pyridylboronic acid (1.5 equiv.), the aryl halide (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) to a flask under an inert atmosphere (Argon or Nitrogen).

-

Solvent: Add degassed 1,4-dioxane.

-

Base Addition: Add a degassed aqueous solution of Na₂CO₃ (2.0 equiv.).

-

Reaction: Heat the mixture to reflux for the required time (e.g., 4-16 hours), monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the trifluoromethyl-substituted heterobiaryl product.

Visualization: General Workflow for Synthesis and Application

Caption: From precursor to product: a typical workflow.

Conclusion and Future Perspectives

Trifluoromethylated boronic acids are no longer niche reagents but essential tools for modern synthetic and medicinal chemists. The development of robust synthetic methods, particularly asymmetric organocatalytic approaches, has opened the door to complex, chiral fluorinated molecules that were previously inaccessible.[8][22] While challenges related to stability and purification remain, the strategies outlined in this guide—such as conversion to stable esters or trifluoroborate salts—provide reliable solutions.[18][19]

Future research will likely focus on expanding the substrate scope, developing more sustainable catalytic systems (e.g., using earth-abundant metals or biocatalysis), and applying these building blocks to new frontiers, such as the synthesis of [¹⁸F]-labeled PET imaging agents.[23][24] As our understanding of the interplay between the CF₃ group and the boronic acid moiety deepens, so too will our ability to design and synthesize the next generation of pharmaceuticals and advanced materials.

References

-

Molander, G. A., et al. (2014). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Angewandte Chemie International Edition, 52(51), 13656-13660. Also available at: [Link]

-

Szabó, K. J., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. Available at: [Link]

-

Szabó, K. J., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(40), 17094-17100. Available at: [Link]

-

Song, Q., et al. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 2(2), 261-279. Available at: [Link]

-

Shen, Q., et al. (2010). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters, 12(21), 4944-4947. Available at: [Link]

-

Szabó, K. J. (2025). Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation. ACS Fall 2025. Available at: [Link]

-

Hao, J., et al. (2023). Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor. Organic Letters, 25(7), 1159-1163. Available at: [Link]

-

Buchwald, S. L., et al. (2011). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF₃⁺ reagent. Chemical Communications, 47(23), 6617-6619. Available at: [Link]

-

Szabó, K. J., et al. (2022). Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. Chemistry – A European Journal, 28(61), e202201881. Available at: [Link]

-

Gouverneur, V., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2145-2158. Available at: [Link]

-

Szabó, K. J., et al. (2022). Bioactive trifluoromethylated and boronic acid derivatives. ResearchGate. Available at: [Link]

-

Molander, G. A., et al. (2013). Synthesis and applications of α-trifluoromethylated alkylboron compounds. Angewandte Chemie International Edition, 52(51), 13656-60. Available at: [Link]

-

Song, Q., et al. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 2(2), 261-279. Available at: [Link]

-

Shen, Q. & Liu, T. (2011). A Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. Organic Letters, 13(9), 2342-2345. Available at: [Link]

-

Sporzyński, A., et al. (2018). Structures and properties of trifluoromethylphenylboronic acids. Journal of Organometallic Chemistry, 868, 52-59. Available at: [Link]

-

Schoenebeck, F., et al. (2022). Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF₂H Generated ex Situ. Chemistry, 28(34), e202200997. Available at: [Link]

-

MacMillan, D. W. C., et al. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF₃ Radicals Derived from NaSO₂CF₃ and tert-Butyl Hydroperoxide (TBHP). Organic Letters, 14(19), 4979-4981. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]

-

Bora, U. & Saikia, R. (2021). Photo‐catalyzed trifluoromethylation of arylboronic acids. ResearchGate. Available at: [Link]

-

(2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Tejle Chemicals. Available at: [Link]

-

Gouverneur, V., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides with Further Conversion to Boronic Esters and Alcohols. Angewandte Chemie International Edition, 61(33), e202205561. Available at: [Link]

-

Gouverneur, V., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available at: [Link]

-

(2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 100-111. Available at: [Link]

-

Langlois, B. R., et al. (2016). Electrophilic Trifluoromethylselenolation of Boronic Acids. Molecules, 21(10), 1353. Available at: [Link]

-

Hooker, J. M., et al. (2018). Synthesis of [¹⁸F]trifluoromethylaryl labeling synthons from boronic acids and [¹⁸F]fluoroform produced in gas phase. Journal of Nuclear Medicine, 59(supplement 1), 1057. Available at: [Link]

-

Itami, K., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]

-

Morin, M. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4596-4603. Available at: [Link]

-

Molander, G. A. & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]

-

Buchwald, S. L., et al. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(36), 12898-12899. Available at: [Link]

-

Arnold, F. H., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science, 5(2), 336-342. Available at: [Link]

-

Pinheiro, P. S. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3089. Available at: [Link]

-

Dal Piaz, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(8), 1034. Available at: [Link]

-

Angers, S., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112287. Available at: [Link]

-

Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3462. Available at: [Link]

-

Lloyd-Jones, G. C., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4381-4394. Available at: [Link]

-

Miyamoto, K., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987-8991. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation - American Chemical Society [acs.digitellinc.com]

- 8. Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

- 13. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and applications of α-trifluoromethylated alkylboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of [18F]trifluoromethylaryl labeling synthons from boronic acids and [18F]fluoroform produced in gas phase | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 24. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid: A Technical Guide

Introduction: The Structural and Synthetic Significance

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, with the molecular formula C₉H₇BF₆O₃ and a molecular weight of 287.95 g/mol , is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[1] The presence of two electron-withdrawing trifluoromethyl groups and an electron-donating methoxy group on the phenyl ring creates a unique electronic environment that influences its reactivity and spectroscopic properties. Understanding the expected NMR and mass spectrometric behavior of this molecule is crucial for reaction monitoring, quality control, and the characterization of its downstream products.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework. The predicted chemical shifts are based on the analysis of similar fluorinated and methoxy-substituted phenylboronic acids.[2][3]

¹H NMR Spectroscopy: Probing the Aromatic and Substituent Protons

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid group.

-

Aromatic Protons: The two aromatic protons are in a meta-relationship to each other and will appear as two distinct singlets or very narrowly coupled doublets in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 5-position, situated between the two trifluoromethyl groups, is expected to be deshielded and appear at a higher chemical shift compared to the proton at the 3-position, which is ortho to the methoxy group.

-

Methoxy Protons: The methoxy group (-OCH₃) will present as a sharp singlet, typically in the range of δ 3.8-4.1 ppm.

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group (-B(OH)₂) are expected to appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent.[2] This signal can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | 7.1 - 7.3 | s |

| Aromatic H-5 | 7.8 - 8.0 | s |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s |

| Boronic Acid (-OH) | Variable (broad) | s (broad) |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon signals will be influenced by the attached substituents, and the carbons bearing trifluoromethyl groups will exhibit characteristic quartet splitting due to coupling with the fluorine atoms.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (C1) will be broad due to quadrupolar relaxation of the boron nucleus. The carbons directly attached to the trifluoromethyl groups (C4 and C6) will appear as quartets with large one-bond C-F coupling constants (¹JCF ≈ 270 Hz).[3] The carbon attached to the methoxy group (C2) will be shifted downfield.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically in the range of δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Expected Coupling Constant (Hz) |

| C1-B(OH)₂ | 120 - 130 (broad) | s | - |

| C2-OCH₃ | 160 - 165 | s | - |

| C3 | 110 - 115 | s | - |

| C4-CF₃ | 130 - 135 | q | ¹JCF ≈ 270 |

| C5 | 115 - 120 | t (minor) | ³JCF ≈ 5-10 |

| C6-CF₃ | 130 - 135 | q | ¹JCF ≈ 270 |

| -OCH₃ | 55 - 60 | s | - |

| -CF₃ | 120 - 125 | q | ¹JCF ≈ 270 |

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid, the two trifluoromethyl groups are chemically equivalent due to free rotation around the C-C bonds, and therefore, a single signal is expected.

-

Trifluoromethyl Groups: A sharp singlet is predicted for the six equivalent fluorine atoms of the two -CF₃ groups. The chemical shift is expected in the typical range for trifluoromethyl groups on an aromatic ring, around δ -60 to -65 ppm (relative to CFCl₃).[3][4]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The analysis of boronic acids by MS can be challenging due to their tendency to form cyclic anhydrides called boroxines, particularly under thermal conditions in the gas phase.[5]

Ionization Techniques and Expected Molecular Ions

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing boronic acids, minimizing the in-source formation of boroxines.

-

Positive Ion Mode ESI (+): The protonated molecule [M+H]⁺ at m/z 289.04 is expected to be observed. Adducts with sodium [M+Na]⁺ at m/z 311.02 or potassium [M+K]⁺ at m/z 326.98 may also be present.

-

Negative Ion Mode ESI (-): The deprotonated molecule [M-H]⁻ at m/z 287.03 is likely to be the base peak.

Fragmentation Patterns

Tandem mass spectrometry (MS/MS) experiments on the molecular ions would provide further structural confirmation. Key fragmentation pathways would likely involve:

-

Loss of H₂O: The boronic acid moiety can readily lose one or two molecules of water.

-

Loss of CF₃: Cleavage of a trifluoromethyl group is a common fragmentation pathway for such compounds.

-

Cleavage of the C-B bond: This would result in a fragment corresponding to the 2-methoxy-4,6-bis(trifluoromethyl)phenyl cation or anion.

Experimental Protocols and Considerations

Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) are good choices due to their ability to dissolve polar boronic acids.[2] Chloroform-d (CDCl₃) can also be used, but solubility may be lower.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹⁹F NMR. Higher concentrations may be needed for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Water Suppression: The presence of water can obscure the boronic acid proton signal. Using a freshly opened bottle of deuterated solvent or a solvent dried over molecular sieves can minimize the water content.

Mass Spectrometry Workflow

Caption: A typical workflow for the analysis of 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid using LC-MS.

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data is a self-validating process where information from one technique corroborates the others.

Caption: Interplay of different spectroscopic techniques for the structural elucidation of the target molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid. By leveraging data from analogous compounds and fundamental principles, researchers can confidently identify and characterize this important synthetic building block. The provided protocols and workflows offer a starting point for developing robust analytical methods for quality control and reaction monitoring. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will facilitate such empirical studies.

References

-

iChemical. (n.d.). 2-Methoxy-4-(trifluoromethoxy)-phenylboronic acid, CAS No. 355836-10-1. Retrieved from [Link]

-

Zhuang, W., Ma, B., Hu, J., Jiang, J., Li, G., Yang, L., & Wang, Y. (2020). Supporting Information - Theranostics. Theranostics. Retrieved from [Link]

-

Olejniczak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. Retrieved from [Link]

-

Supporting Information. (n.d.). 2. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

Sources

reactivity of trifluoromethyl-substituted phenylboronic acids

An In-depth Technical Guide to the Reactivity of Trifluoromethyl-Substituted Phenylboronic Acids

Abstract

The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl-substituted phenylboronic acids are pivotal reagents for introducing this moiety, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3] However, the potent electronic and steric nature of the CF₃ group introduces distinct challenges and reactivity patterns compared to their non-fluorinated analogs. This guide provides an in-depth analysis of the principles governing their reactivity, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to effectively harness these powerful building blocks.

Core Principles: The Duality of the Trifluoromethyl Substituent

The reactivity of a trifluoromethyl-phenylboronic acid is fundamentally dictated by the interplay of the powerful electronic and steric effects of the CF₃ group. Understanding this duality is critical for predicting reaction outcomes and troubleshooting synthetic challenges.

Electronic Effects: An Inductive Powerhouse

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, a property derived from the high electronegativity of its three fluorine atoms.[1][4] This influence is transmitted almost exclusively through a strong negative inductive effect (-I), pulling electron density from the aromatic ring.[5][6][7] This has a direct and position-dependent consequence on the Lewis acidity of the boronic acid moiety, a key factor in its reactivity.

-

Meta and Para Isomers: When the CF₃ group is in the meta or para position, its strong inductive pull increases the Lewis acidity of the boron center.[5][6][8] This makes the boronic acid more susceptible to activation by a base to form the reactive tetrahedral boronate species required for the crucial transmetalation step in the Suzuki-Miyaura cycle.

-

Ortho Isomer: Conversely, the ortho isomer displays significantly reduced acidity compared to unsubstituted phenylboronic acid.[5][6][8] This counterintuitive effect is not electronic but steric. The bulky CF₃ group adjacent to the boronic acid sterically hinders the necessary geometric change from a trigonal planar acid to a tetrahedral boronate anion upon reaction with a base.[5][6][7][9]

Caption: Steric hindrance in the ortho-isomer.

Comparative Acidity Data

The influence of substituent position on acidity is quantitatively demonstrated by comparing pKₐ values. Lower pKₐ values indicate higher acidity.

| Compound | pKₐ | Primary Effect |

| Phenylboronic Acid | 8.8 | Baseline |

| ortho-(Trifluoromethyl)phenylboronic Acid | 9.45 - 9.58 | Steric Hindrance Dominates |

| meta-(Trifluoromethyl)phenylboronic Acid | 7.85 - 7.88 | Strong Inductive Effect |

| para-(Trifluoromethyl)phenylboronic Acid | 7.82 - 7.90 | Strong Inductive Effect |

| (Data sourced from multiple consistent reports[6]) |

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for these reagents.[2] The unique properties of CF₃-substituted phenylboronic acids directly impact the efficiency of the catalytic cycle, especially the transmetalation step.

The Catalytic Cycle and Key Challenges

The canonical Suzuki-Miyaura cycle involves three stages: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

Caption: The Suzuki-Miyaura catalytic cycle.

Key Challenges:

-

Sluggish Transmetalation: While the increased acidity of meta and para isomers aids boronate formation, the resulting aromatic ring is highly electron-deficient. This can slow the transfer of the aryl group to the electron-rich palladium center.[11]

-

Protodeboronation: This is the most significant competing side reaction. Under the required basic aqueous conditions, electron-deficient arylboronic acids are susceptible to cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[12][13] This is a non-productive pathway that consumes the valuable reagent. Fast and efficient catalysis is essential to ensure the rate of cross-coupling outpaces the rate of protodeboronation.[13][14]

-

Steric Hindrance (ortho isomer): The steric bulk of the ortho-CF₃ group can significantly retard the rate of transmetalation by impeding the approach of the boronate to the palladium complex.[15]

Field-Proven Methodologies: Optimizing for Success

Overcoming the inherent challenges of these substrates requires a carefully optimized, self-validating system where the choice of catalyst, base, and solvent is made with a clear understanding of their causal effects.

Causality Behind Reagent Selection

-

Palladium Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ are often insufficient. The coupling of electron-deficient boronic acids necessitates the use of advanced catalyst systems.

-

Rationale: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) are required.[13][16] The electron-rich nature of the ligand makes the palladium center more nucleophilic, accelerating the rate-limiting oxidative addition step.[10] The steric bulk promotes the final reductive elimination step, preventing catalyst decomposition.[16]

-